molecular formula C17H19Cl2NO B1424611 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride CAS No. 1219972-24-3

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride

カタログ番号: B1424611
CAS番号: 1219972-24-3
分子量: 324.2 g/mol
InChIキー: LVJOWMZPQZCIJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride (CAS 1219972-24-3 ) is a synthetic organic compound of interest in medicinal chemistry and biochemical research. It features a biphenyl core structure linked via an ether bond to a piperidine ring, a scaffold recognized for its prevalence in pharmacologically active compounds . The biphenyl moiety enables hydrophobic interactions with target proteins, while the piperidine ring can engage with polar or charged regions, making this structural class a versatile platform for probing biological mechanisms . A primary research application for piperidine-containing compounds is in the development of novel anthelmintics. Compounds with this motif have been identified as inhibitors of metabolic enzymes like carnitine palmitoyltransferases (CPTs), presenting a promising strategy against parasitic nematodes . Furthermore, the biphenyl structure is a fundamental backbone in numerous marketed drugs and patented bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antitumor agents . This combination of features makes this compound a valuable building block for constructing more complex molecules and for studies in receptor binding and enzyme inhibition . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information.

特性

IUPAC Name

3-(4-chloro-2-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-14-8-9-17(20-15-7-4-10-19-12-15)16(11-14)13-5-2-1-3-6-13;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJOWMZPQZCIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Formation of the Biphenyl Moiety

  • The biphenyl core is typically constructed via Suzuki-Miyaura cross-coupling between a halogenated aromatic compound (e.g., 5-chloro-2-bromobiphenyl or 5-chloro-2-iodobiphenyl) and a phenylboronic acid derivative.
  • Catalysts such as Pd2(dppf)Cl2 are employed.
  • The reaction medium often involves a mixture of 1,4-dioxane and aqueous sodium carbonate .
  • Typical reaction temperatures range from 80 to 100 °C , with about 16 hours reaction time for completion.
  • After reaction, the biphenyl intermediate is isolated by extraction and purified by chromatography or recrystallization.

Ether Formation via Coupling with Piperidine

  • The key step is the nucleophilic substitution or alkylation of the biphenyl alcohol or phenol derivative with a piperidinyl-containing alkyl halide.
  • The piperidine moiety is introduced using 3-piperidinyl alkyl bromides or chlorides .
  • Reaction conditions involve:
    • A base such as potassium carbonate (K2CO3) to deprotonate the phenol.
    • Catalytic amounts of potassium iodide (KI) to facilitate halide exchange and enhance nucleophilicity.
    • Solvent mixtures of ethanol/water or propan-1-ol under reflux.
  • The reaction proceeds via an SN2 mechanism yielding the ether linkage between the biphenyl phenol and the piperidine alkyl group.

Formation of Hydrochloride Salt

  • The free base form of the 5-chloro biphenyl piperidinyl ether is converted to its hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent (e.g., ethanol or ether).
  • This salt formation improves the compound’s solubility, stability, and handling properties .
  • The hydrochloride salt is typically isolated by filtration or crystallization.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Outcome
1 Suzuki Coupling 5-chloro-2-bromo biphenyl + phenylboronic acid, Pd2(dppf)Cl2, Na2CO3, dioxane/H2O, 90 °C, 16 h Formation of 5-chloro[1,1'-biphenyl]-2-ol intermediate
2 Ether Formation Biphenyl phenol + 3-piperidinyl alkyl bromide, K2CO3, KI, EtOH/H2O, reflux 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether (free base)
3 Salt Formation Treatment with HCl (gas or solution) 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride

Experimental Data and Optimization

Parameter Typical Conditions Notes
Catalyst Pd2(dppf)Cl2 (2–5 mol%) Efficient for Suzuki coupling
Base (Suzuki) Na2CO3 (1.5 eq) Aqueous solution enhances solubility
Solvent (Suzuki) 1,4-dioxane/water (4:1) Good biphasic system
Temperature (Suzuki) 80–100 °C Optimal for coupling
Base (Ether formation) K2CO3 (2 eq) Deprotonates phenol
Catalyst (Ether formation) KI (catalytic) Facilitates halide exchange
Solvent (Ether formation) Ethanol/water or propan-1-ol Reflux conditions
Reaction Time (Ether formation) 12–24 h Ensures complete conversion
Salt formation HCl gas or 1M HCl solution Room temperature, 1–2 h

Research Findings and Notes

  • The Suzuki coupling step is critical for the regioselective introduction of the chlorine substituent on the biphenyl ring, which influences biological activity.
  • Ether formation via alkylation with piperidinyl halides is well-established, providing good yields and purity.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.
  • Variations in the alkyl chain length and piperidine substitution patterns have been explored to optimize receptor binding and pharmacokinetics.
  • The process is scalable and adaptable to industrial production with continuous flow reactors to improve efficiency and reproducibility.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Product Form
Biphenyl synthesis Suzuki-Miyaura coupling 5-chloro-2-bromobiphenyl, phenylboronic acid, Pd2(dppf)Cl2, Na2CO3 80–100 °C, 16 h, dioxane/H2O 5-chloro biphenyl intermediate
Ether formation Alkylation of phenol Biphenyl phenol, 3-piperidinyl alkyl bromide, K2CO3, KI Reflux, EtOH/H2O, 12–24 h 5-chloro biphenyl piperidinyl ether (free base)
Salt formation Acid-base reaction Free base, HCl RT, 1–2 h Hydrochloride salt

化学反応の分析

Types of Reactions

5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of biphenyl carboxylic acids.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

科学的研究の応用

The biological activity of 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates potential agonistic activity towards Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in the immune response.

Case Study 1: Immune Modulation

A study explored the immune-modulating effects of a pyrrolidine derivative similar to our compound. The results indicated that at concentrations as low as 10 μM, the compound induced significant levels of IFNα from PBMCs, demonstrating its potential as an immunotherapeutic agent.

Case Study 2: Cancer Cell Inhibition

In another investigation, analogs of the compound were tested for their ability to inhibit growth in various cancer cell lines. Notably, one derivative exhibited an IC50 value of approximately 5 µM against breast cancer cells, suggesting promising anti-cancer properties.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) indicates that modifications in the piperidine ring significantly affect the biological activity of these compounds. For instance, chirality in the N-substituent has been shown to impact potency in TLR assays, with specific isomers exhibiting enhanced activity.

作用機序

The mechanism of action of 5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural Analogs

Biphenyl-Piperazine Derivatives

The compound 2-(6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl) () shares structural similarities with the target molecule, including a biphenyl group and a nitrogen-containing heterocycle (piperazine vs. piperidine). Key differences include:

  • Substituents: 7b·HCl features a triazolopyridinone group and a hexyl linker, absent in the target compound.
  • Pharmacological Activity: 7b·HCl acts as a dual 5-HT1A/5-HT7 receptor ligand with Ki values of 20 nM (5-HT1A) and 19 nM (5-HT7), indicating high potency for serotonin receptors. The target compound’s activity remains unconfirmed but may differ due to its piperidinyl ether and lack of a triazolopyridinone moiety .
Losartan Intermediates ()

Several biphenyl-tetrazole derivatives (e.g., 5-[4’-Carboxy-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole ) are intermediates for antihypertensive drugs like losartan. While structurally distinct from the target compound, these analogs highlight the versatility of biphenyl systems in drug design. Differences include:

  • Functional Groups : Losartan intermediates feature tetrazole rings and carboxy/hydroxymethyl substituents instead of piperidinyl ethers.
  • Therapeutic Targets : These compounds target angiotensin II receptors, contrasting with the serotonin receptor focus of 7b·HCl .
Piperidine-Based Derivatives ()
  • Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride () shares a piperidine backbone but lacks the biphenyl and ether linkages. Its ethyl ester and hydroxy groups suggest divergent physicochemical properties (e.g., solubility).
  • Chlorophenyl-Piperazinyl Ethers (): Compounds like 4-chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether feature chloro-substituted aromatic systems and ether bonds but incorporate sulfonyl or imidazole groups absent in the target molecule .

Pharmacological and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Key Substituents Pharmacological Target Ki Values (nM) Reference
5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride Not provided 5-chloro, biphenyl, piperidinyl ether Not specified Not provided -
7b·HCl () C34H35ClN6O Biphenyl, piperazine, hexyl linker 5-HT1A/5-HT7 receptors 20 (5-HT1A), 19 (5-HT7)
Losartan Intermediate J () C32H24N4O2 Carboxybiphenyl, tetrazole Angiotensin II receptor Not provided
Ethyl 5-Hydroxypiperidine-3-carboxylate HCl () C8H16ClNO3 Hydroxypiperidine, ethyl ester Not specified Not applicable
Key Observations:

Structural Flexibility : The biphenyl system accommodates diverse substituents (chloro, carboxy, tetrazole), enabling modulation of receptor selectivity.

Heterocycle Impact : Piperazine (7b·HCl) vs. piperidine (target compound) alters hydrogen-bonding capacity and conformational flexibility, influencing receptor binding.

Therapeutic Divergence : Despite structural overlaps, analogs target distinct receptors (serotonin vs. angiotensin), underscoring the role of functional groups in biological activity.

生物活性

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17H19Cl2NO
  • Molecular Weight : 324.25 g/mol
  • CAS Number : 1219979-12-0
  • Purity : Minimum 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to target the PI3K/Akt/mTOR pathway, which is vital in many cancers .

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including those related to this compound, possess significant antimicrobial properties. A study highlighted that certain piperidine derivatives exhibit activity against various bacterial strains, suggesting a potential role in treating infections .

Case Study 1: Anticancer Efficacy

A specific investigation into a related compound revealed its effectiveness in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to control groups after treatment with the compound over a period of four weeks . This suggests that similar derivatives could be explored for their anticancer potential.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several piperidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key factors affecting its efficacy include:

  • Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity, which may improve cell membrane penetration.
  • Piperidine Ring : The piperidine moiety is essential for biological activity, contributing to receptor binding and interaction with cellular targets.
Structural FeatureImpact on Activity
Chlorine SubstitutionIncreases lipophilicity
Piperidine RingEssential for receptor interaction

Q & A

Q. What are the standard synthetic routes for 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride, and what characterization techniques are essential for verifying its purity and structure?

  • Methodological Answer : The synthesis typically involves three key steps: (1) Suzuki-Miyaura coupling for biphenyl formation, (2) nucleophilic substitution for etherification of the piperidine moiety, and (3) hydrochloride salt formation. Characterization should include:
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (critical for structure-activity studies) .

Q. How can researchers address challenges related to the compound’s solubility and stability during experimental handling?

  • Methodological Answer :
  • Solubility : Use co-solvents (e.g., DMSO:water mixtures) or pH adjustment (e.g., buffered saline for aqueous systems).
  • Stability : Conduct accelerated stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation pathways. Store under inert atmospheres (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction conditions for synthesizing this compound, and how do they integrate with experimental validation?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., etherification).
  • Machine Learning : Train models on reaction databases to predict solvent systems, catalysts, and temperature ranges. Validate predictions via small-scale parallel experiments (e.g., HTE platforms) .

Q. How should researchers resolve contradictions between computational predictions and experimental outcomes in the compound’s reactivity?

  • Methodological Answer :
  • Validation Workflow :

Isotopic Labeling : Track reaction intermediates (e.g., ²H or ¹³C labeling) to confirm mechanistic pathways.

In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient species.

DFT Refinement : Adjust computational models using experimental activation energies .

Q. What advanced statistical methods are employed to optimize reaction yields and minimize byproducts in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM) : Optimize non-linear interactions between parameters (e.g., solvent polarity vs. reaction time).
  • Principal Component Analysis (PCA) : Identify latent variables causing batch-to-batch variability .

Q. How does the compound’s molecular structure influence its interactions with biological targets, and what techniques confirm binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using software like MOE or AutoDock.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff rates).
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve ligand-target complexes at near-atomic resolution .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility or stability data be systematically addressed?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across literature using standardized protocols (e.g., OECD guidelines).
  • Cross-Validation : Replicate experiments under controlled humidity/temperature conditions.
  • Error Source Identification : Use Pareto analysis to isolate dominant factors (e.g., impurities, hydration states) .

Experimental Design

Q. What strategies are recommended for scaling up synthesis while maintaining reaction efficiency?

  • Methodological Answer :
  • Flow Chemistry : Mitigate exothermic risks in etherification steps via continuous flow reactors.
  • Process Analytical Technology (PAT) : Implement inline FTIR or UV-vis to monitor intermediate formation.
  • Kinetic Modeling : Predict mass/heat transfer limitations using computational fluid dynamics (CFD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。